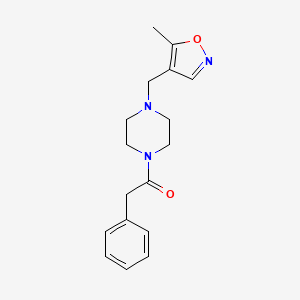

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

Final Coupling: The final step involves coupling the isoxazole and piperazine moieties with the phenylethanone group under appropriate reaction conditions, such as using a base like potassium carbonate in a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation, particularly involving its ethanone group. Common reagents include:

-

Organic solvents : Dichloromethane (DCM) or similar inert solvents.

-

Catalysts : Palladium on carbon (Pd/C) or other transition metal catalysts.

-

Products : Oxidized derivatives (e.g., carboxylic acids or amides, depending on reaction conditions).

| Oxidation Pathway | Reagents | Outcome |

|---|---|---|

| Ethanone oxidation | Oxidizing agents | Formation of carboxylic acid derivative |

Amidation and Functional Group Transformations

The ethanone group can participate in amidation reactions, particularly under conditions similar to those described in amidation studies :

-

Reagents : Boron trifluoride (BF₃·OEt₂) or other Lewis acids .

-

Conditions : Elevated temperatures (100–125°C) for 5–24 hours .

-

Products : Amides or related derivatives (e.g., tert-butyl-4-(2-phenylacetyl)piperazine-1-carboxylate) .

| Amidation Example | Reagents | Product |

|---|---|---|

| Amidation of ethanone | BF₃·OEt₂, carboxylic acid | Amide derivative (e.g., 5r in ) |

Biological Target Interactions

The compound is reported to inhibit glutathione peroxidase 4 (GPX4) , a key enzyme in regulating ferroptosis (iron-dependent lipid peroxidation). This inhibition promotes selective synthetic lethality in HRAS-expressing cells.

Analytical Characterization

Key analytical techniques include:

-

NMR spectroscopy : Used to confirm structural integrity and identify rotamers or stereoisomers .

-

Mass spectrometry : CAS number validation (2034244-63-6).

-

IR spectroscopy : Detection of functional groups (e.g., C=O stretch at ~1633 cm⁻¹) .

| Analytical Method | Key Data |

|---|---|

| ¹H NMR | δ 7.72–7.10 ppm (aromatic protons) |

| ¹³C NMR | δ ~207 ppm (carbonyl carbon) |

| IR | ν max 1633 cm⁻¹ (C=O stretch) |

Applications De Recherche Scientifique

Research indicates that 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of the piperazine and isoxazole moieties enhances the efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

Antitumor Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been evaluated for its effects on various cancer cell lines, indicating potential applications in oncology.

Table 2: Summary of Antitumor Activity

| Cell Line | Observed Effect | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | Inhibits cell proliferation | |

| A549 (Lung Cancer) | Induces apoptosis | |

| HeLa (Cervical Cancer) | Modulates cell cycle progression |

Pharmacological Applications

The compound's unique structure suggests several potential pharmacological applications:

Cancer Treatment

Research indicates that it may serve as a lead compound for developing new anticancer agents due to its ability to inhibit tumor growth and induce apoptosis.

Neuroprotective Effects

Given its ability to cross the blood-brain barrier, there is potential for application in treating neurological disorders, although further studies are required to elucidate its effects on neurotransmitter systems.

Case Studies

Several case studies have explored the applications of related compounds with similar structural features:

- Study on BRD4 Inhibitors : A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines, suggesting similar potential for this compound.

- Neuroimaging Applications : Isoxazole derivatives have been investigated as PET ligands for visualizing brain targets, indicating their utility in neurological research.

Mécanisme D'action

The mechanism of action of 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone

- (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(o-tolyl)methanone

Uniqueness

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone is unique due to its specific combination of the isoxazole, piperazine, and phenylethanone moieties. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.

Activité Biologique

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone is a synthetic compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a methylisoxazole moiety, and a phenylethanone group, which contribute to its unique biological properties. The structural formula can be represented as follows:

Antifungal Activity

Recent studies have demonstrated that this compound exhibits antifungal properties, particularly against Botrytis cinerea and Rhizoctonia cerealis. These findings suggest its potential application in agricultural chemistry as a fungicide .

The primary target of this compound is glutathione peroxidase 4 (GPX4), an enzyme involved in cellular antioxidant defense. The inhibition of GPX4 leads to the induction of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides. This mechanism may provide therapeutic avenues in cancer treatment, particularly against HRAS-expressing cells .

Antimicrobial Activity

The compound has shown promising antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains .

Neuropharmacological Potential

Research indicates that derivatives of this compound could have neuropharmacological effects. For example, related piperazine derivatives have been studied for their anticonvulsant properties in animal models, suggesting potential applications in neurological disorders .

Case Studies and Experimental Evidence

Several studies have investigated the biological activity of similar compounds. For instance:

- Anticonvulsant Activity : A series of piperazine derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock seizure (MES) model in Wistar rats. Compounds that share structural similarities with this compound exhibited significant anticonvulsant effects without neurotoxicity .

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-14-16(12-18-22-14)13-19-7-9-20(10-8-19)17(21)11-15-5-3-2-4-6-15/h2-6,12H,7-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVROKRRJXTWLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.